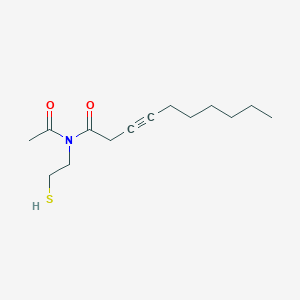

3-Decynoyl-N-acetylcysteamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Decynoyl-N-acetylcysteamine, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO2S and its molecular weight is 269.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Mercaptoethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Mechanisms

3-DNAC functions primarily as a mechanism-based inhibitor of the enzyme β-hydroxydecanoyl thioester dehydrase (FabA) in Escherichia coli. This enzyme is crucial for the biosynthesis of unsaturated fatty acids. The inhibition by 3-DNAC is characterized as "suicide" inhibition, where the inhibitor binds irreversibly to the active site of the enzyme, leading to its inactivation. This mechanism provides insights into enzyme regulation and has implications for understanding metabolic pathways in bacteria.

Key Findings:

- Inhibition Mechanism : 3-DNAC binds to the active site of FabA, forming a stable complex that prevents substrate access and subsequent enzymatic activity .

- Structural Studies : NMR spectroscopy has been utilized to study the interaction between 3-DNAC and FabA, revealing details about the binding dynamics and conformational changes upon inhibition .

Antibacterial Activity

The antibacterial properties of 3-DNAC have been investigated due to its ability to inhibit bacterial fatty acid synthesis pathways. These pathways are essential for maintaining membrane integrity and function in bacteria.

Research Insights:

- In Vivo Studies : Research indicates that 3-DNAC effectively inhibits bacterial growth by targeting FabA, leading to disrupted fatty acid synthesis .

- Comparative Efficacy : In studies comparing various inhibitors of fatty acid biosynthesis, 3-DNAC demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Therapeutic Potential

Given its mechanism of action and antibacterial efficacy, 3-DNAC holds promise as a therapeutic agent. Its specificity for bacterial enzymes makes it a candidate for developing new antibiotics that could circumvent resistance mechanisms commonly seen with existing drugs.

Potential Applications:

- Antibiotic Development : The unique action of 3-DNAC on bacterial enzymes could lead to the development of novel antibiotics that are less likely to encounter resistance .

- Research Tool : Beyond therapeutic applications, 3-DNAC can serve as a valuable tool in biochemical research for studying lipid metabolism and enzyme kinetics .

Case Studies

Several studies have documented the effects of 3-DNAC on bacterial systems:

Análisis De Reacciones Químicas

Mechanism of Enzyme Inactivation

DNAC primarily targets β-hydroxydecanoyl thiol ester dehydrase (FabA) , a bifunctional enzyme in unsaturated fatty acid biosynthesis. The inhibition occurs through two distinct reactions:

Covalent Adduct Formation with FabA

-

Active Site Alkylation : DNAC binds to FabA’s active site, where His-70 undergoes alkylation at the Nε2 position of its imidazole ring. This modification irreversibly inactivates the enzyme .

-

Tautomer Shift : NMR studies show that alkylation reverses the tautomeric state of His-70’s imidazole, stabilizing the Nδ1–H form and disrupting catalytic activity .

Evidence from Mutagenesis

-

Substitution of His-70 with asparagine abolishes DNAC’s inhibitory effects, confirming its role as the active site nucleophile .

-

Adjacent Cys-69 is implicated in stabilizing the transition state during catalysis but does not directly react with DNAC .

Isomerization to 2,3-Decadienoyl-N-acetylcysteamine

The fatty acid oxidation complex in E. coli converts DNAC into 2,3-decadienoyl-N-acetylcysteamine , an allene intermediate. This reaction mirrors FabA’s isomerase activity but occurs independently of the dehydrase .

Enzymatic Isomerization Pathway

3 Decynoyl NACFatty Acid Oxidation Complex2 3 Decadienoyl NAC

Inhibition of Unsaturated Fatty Acid Production

-

At 10⁻⁵ M , DNAC abolishes unsaturated fatty acid synthesis by blocking FabA’s dehydration and isomerization steps .

-

Key Observation : Addition of purified FabA restores unsaturated acid synthesis, confirming DNAC’s specificity .

Accumulation of β-Hydroxydecanoate

-

At 10⁻⁴ M , DNAC causes a >90% reduction in long-chain fatty acids, with β-hydroxydecanoate becoming the dominant intermediate .

-

Mechanism : DNAC inhibits both FabA and alternative dehydrases, creating a metabolic bottleneck .

Fatty Acid Profile Under DNAC Inhibition

| Condition | Saturated Acids | Unsaturated Acids | β-Hydroxydecanoate |

|---|---|---|---|

| Control | 0.6 µmol | 1.2 µmol | 0.5 µmol |

| 10⁻⁵ M DNAC | 1.8 µmol | 0.1 µmol | 0.37 µmol |

| 10⁻⁴ M DNAC | 0.02 µmol | 0.01 µmol | 0.375 µmol |

Structural Insights from Crystallography

X-ray structures of FabA-DNAC complexes reveal:

-

Active Site Architecture : A solvent-inaccessible tunnel formed by dimeric FabA subunits, with His-70 and Asp-84 positioned to catalyze dehydration/isomerization .

-

Covalent Modification : DNAC alkylates His-70, forming a stable adduct that sterically blocks substrate access .

Key Residues in FabA Inhibition

| Residue | Role |

|---|---|

| His-70 | Directly alkylated by DNAC; essential for catalysis |

| Asp-84 | Stabilizes the enolate intermediate during dehydration |

| Phe-169 | Gates the active site tunnel, modulating substrate entry |

Cross-Reactivity with Other Enzymes

DNAC also inhibits PfFabZ , a dehydratase in Plasmodium falciparum, by covalently modifying a conserved histidine residue . This highlights its utility in studying fatty acid metabolism across species.

Propiedades

Número CAS |

15044-28-7 |

|---|---|

Fórmula molecular |

C14H23NO2S |

Peso molecular |

269.4 g/mol |

Nombre IUPAC |

N-acetyl-N-(2-sulfanylethyl)dec-3-ynamide |

InChI |

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-9-10-14(17)15(11-12-18)13(2)16/h18H,3-7,10-12H2,1-2H3 |

Clave InChI |

CURZPLQTHZPEBP-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCC(=O)N(CCS)C(=O)C |

SMILES canónico |

CCCCCCC#CCC(=O)N(CCS)C(=O)C |

Key on ui other cas no. |

15044-28-7 |

Sinónimos |

3-decynoyl-N-acetylcysteamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.